molecular formula C9H15N3O B2421542 3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine CAS No. 1820649-67-9

3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine

Cat. No. B2421542
CAS RN: 1820649-67-9
M. Wt: 181.239
InChI Key: VFKMPRBJWCWEAU-UHFFFAOYSA-N
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Description

“3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine” is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrazole derivatives, which includes “3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine”, has been a topic of interest in the field of organic chemistry . Various methods have been reported, including the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes , and the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of “3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine” consists of a cyclobutane ring with an ethoxy group and a pyrazolyl group attached . The InChI code for this compound is 1S/C9H15N3O/c1-2-13-8-6-7(10)9(8)12-5-3-4-11-12/h3-5,7-9H,2,6,10H2,1H3 .


Physical And Chemical Properties Analysis

“3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine” is a liquid at room temperature . The storage temperature is 4°C .

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives are highly valued in medicinal chemistry due to their diverse biological activities. This compound, with a pyrazole moiety, is particularly interesting as it's found in many biologically active compounds and serves as a useful synthon in organic synthesis. Notably, pyrazole derivatives exhibit a range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties (Dar & Shamsuzzaman, 2015). The recent success of a pyrazole COX-2 inhibitor has underscored the importance of these heterocycles in medicinal chemistry, emphasizing their role in the development of new therapeutic agents (Shaaban et al., 2012).

Pyrazoline Derivatives and Anticancer Activity

Pyrazoline, a heterocyclic compound of five rings, is gaining popularity for its potential in anticancer therapy. Its electron-rich nature and the ability to act as a nitrogen carrier make it a subject of interest in pharmaceutical chemistry. The synthesis of pyrazoline derivatives and their significant biological effect, particularly in anticancer activity, has encouraged further research in this area. These derivatives are used in multifunctional applications, suggesting a broad scope for future investigations into their therapeutic potentials (Ray et al., 2022).

Chemistry and Synthesis of Pyrazole Derivatives

The synthesis of pyrazole heterocycles involves various methods, with phosphorus oxychloride, dimethyl formamide, acetamide, and hydrazine being the most common reagents used. These reactions have resulted in the synthesis of heterocyclic appended pyrazoles under various conditions, including microwave irradiation. The protocols for synthesizing these compounds provide valuable strategies for creating heterocyclic systems with bioactive pyrazoles, extending the categories of these systems and offering information for designing more active biological agents (Dar & Shamsuzzaman, 2015).

Future Directions

The future directions for “3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine” could involve further exploration of its potential biological activities and applications in pharmaceutical research .

properties

IUPAC Name

3-ethoxy-2-pyrazol-1-ylcyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-13-8-6-7(10)9(8)12-5-3-4-11-12/h3-5,7-9H,2,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKMPRBJWCWEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1N2C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine

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